4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, a bromophenyl group, and a hydroxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-component reactions. One common method involves the reaction between arylglyoxals, 1,3-diketones, and enaminoketones in a water or water-ethanol mixture as a solvent . This green synthesis approach is environmentally friendly and yields the desired product efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recycling and waste minimization techniques are employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as topoisomerase II and lanosterol 14 α-demethylase . These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl-4-bromophenyl-1-methyl-2H-spiro[acenaphthylene-1,2-pyrrolidine]-2-one: Similar structure with a triazole ring instead of a pyrrolidine ring.
1,2,3-triazolyl-pyridine hybrids: Compounds containing both pyridine and triazole moieties.
Uniqueness
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to undergo various chemical transformations and its promising applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-acetyl-1-benzyl-2-(4-bromophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-12(22)16-17(14-7-9-15(20)10-8-14)21(19(24)18(16)23)11-13-5-3-2-4-6-13/h2-10,17,23H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZBUENJCMSDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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